7H-Pyrido[2,3-c]carbazol-10-ol
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Overview
Description
7H-Pyrido[2,3-c]carbazol-10-ol is a heterocyclic aromatic compound with the molecular formula C15H10N2O It is characterized by a tricyclic structure that includes a pyridine ring fused to a carbazole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido[2,3-c]carbazol-10-ol typically involves the Fischer-indole ring closure followed by dehydrogenation of quinolylhydrazone derivatives of cyclohexanone. The cyclization of N-substituted-1,2,3,4-tetrahydro-quinolylhydrazone of cyclohexanone, followed by hydrolysis and dehydrogenation, results in the formation of the desired pyridocarbazole structure .
Industrial Production Methods
the general approach involves the use of high-temperature and low-pressure conditions to facilitate the cyclization and dehydrogenation reactions required for its synthesis .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrido[2,3-c]carbazol-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to tetrahydropyridocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyridocarbazole derivatives.
Substitution: Various substituted pyridocarbazole derivatives depending on the functional groups introduced.
Scientific Research Applications
7H-Pyrido[2,3-c]carbazol-10-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its DNA intercalating properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 7H-Pyrido[2,3-c]carbazol-10-ol involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. Additionally, the compound may interact with various molecular targets and pathways, including kinase inhibition and interaction with the p53 transcription factor .
Comparison with Similar Compounds
Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure but lacking the pyridine ring.
Ellipticine: A related pyridocarbazole known for its potent anticancer properties.
Uniqueness
7H-Pyrido[2,3-c]carbazol-10-ol is unique due to its specific tricyclic structure that includes both a pyridine and a carbazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62099-78-9 |
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Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7H-pyrido[2,3-c]carbazol-10-ol |
InChI |
InChI=1S/C15H10N2O/c18-9-3-4-13-11(8-9)15-10-2-1-7-16-12(10)5-6-14(15)17-13/h1-8,17-18H |
InChI Key |
GWEMSVSREMXXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C(N3)C=CC(=C4)O)N=C1 |
Origin of Product |
United States |
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